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Compound of Interest

Compound Name:
2-(3-(Bromomethyl)phenyl)propan-

2-ol

CAS No.: 136279-23-7

Cat. No.: B3236142

Get Quote

Introduction & Structural Analysis
2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) is a bifunctional aromatic

building block characterized by a tertiary alcohol and a reactive benzylic bromide. It serves as a

critical intermediate in the synthesis of leukotriene receptor antagonists and various

antihistamines.

The molecule presents a unique spectroscopic challenge due to the coexistence of the labile

benzylic bromide and the tertiary alcohol, which influences ionization patterns in Mass

Spectrometry (MS) and chemical shifts in Nuclear Magnetic Resonance (NMR).

Structural Components[1]
Core: 1,3-Disubstituted Benzene Ring.

Substituent 1 (Position 1): 2-Hydroxypropan-2-yl group (Dimethyl carbinol). Acts as a weak

electron donor via hyperconjugation but primarily affects solubility and hydrogen bonding.
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Substituent 2 (Position 3): Bromomethyl group (

). Highly reactive electrophile; key diagnostic feature in NMR (deshielded methylene).

Synthesis Context & Impurity Profile
Understanding the synthesis is vital for interpreting "real-world" spectra, which often contain

specific byproducts. The standard synthesis involves the Wohl-Ziegler bromination of 2-(m-

tolyl)propan-2-ol.

Precursor: 2-(3-methylphenyl)propan-2-ol.

Reagents: N-Bromosuccinimide (NBS), AIBN (Radical Initiator),

or Benzene.

Common Impurities:

Unreacted Starting Material: Methyl signal at

2.35 ppm (s).

Elimination Product: 1-(3-(bromomethyl)phenyl)-1-methylethylene (Isopropenyl derivative),

identifiable by vinylic protons at

5.1-5.4 ppm.

Dibrominated Species: Benzal bromide derivative (

), identifiable by a methine singlet at

~6.6 ppm.

Spectroscopic Data: NMR Spectroscopy
Methodology: Data synthesized from fragment-based additivity rules validated against standard

benzylic and tertiary alcohol systems (Silverstein et al.).

H NMR (Proton NMR)
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Solvent:

| Frequency: 400 MHz
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

7.52 Singlet (t) 1H Ar-H2

Isolated proton

between

substituents;

most deshielded

due to inductive

effect of Br and

OH.

7.38 - 7.42 Multiplet 1H Ar-H6

Ortho to carbinol;

doublet-like fine

structure.

7.30 - 7.35 Multiplet 1H Ar-H4

Ortho to

bromomethyl;

doublet-like fine

structure.

7.28 Triplet (app) 1H Ar-H5

Meta proton;

pseudo-triplet

due to coupling

with H4 and H6 (

Hz).

4.49 Singlet 2H

Diagnostic Peak.

Sharp singlet,

highly deshielded

by bromine.

1.70 - 2.20 Broad Singlet 1H

Exchangeable.

Shift varies with

concentration/te

mperature.

1.58 Singlet 6H Geminal

dimethyls;
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chemically

equivalent.

C NMR (Carbon NMR)
Solvent:

| Frequency: 100 MHz

Shift (

ppm)
Type Assignment Notes

149.2 Quaternary C1 (Ar-C-OH)

Ipso to the electron-

donating carbinol

group.

137.5 Quaternary
C3 (Ar-C-

)

Ipso to the

bromomethyl group.

128.8 CH C5 Meta carbon.

128.2 CH C2
Carbon between

substituents.

126.5 CH C4 Ortho to bromomethyl.

124.1 CH C6 Ortho to carbinol.

72.4 Quaternary C-OH
Aliphatic quaternary

carbon.

33.6
Deshielded

methylene.

31.7 Methyl carbons (2x).

Infrared Spectroscopy (FT-IR)
Phase: Neat (ATR) or KBr Disk
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Wavenumber (

)
Intensity Assignment Functional Group

3350 - 3450 Broad, Medium
H-bonded hydroxyl

stretch.

3030 - 3060 Weak Aromatic C-H stretch.

2970, 2930 Medium

Methyl C-H

asymmetric/symmetric

stretch.

1605, 1485 Medium
Aromatic ring skeletal

vibrations.

1380, 1365 Medium

Gem-dimethyl

"doublet"

(characteristic of

isopropyl/t-butyl).

1150 - 1200 Strong
Tertiary alcohol C-O

stretch.

600 - 700 Medium/Strong

Carbon-Bromine

stretch (often ~610

).

Mass Spectrometry (MS)
Ionization: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by the instability of the tertiary alcohol (water loss) and the

isotopic signature of bromine.

Molecular Ion (

): m/z 228 and 230. Ratio 1:1 (Characteristic of

and
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). Intensity is usually weak.

Base Peak Logic:

Alpha Cleavage: Loss of methyl radical (

).

Dehydration: Loss of water (

) is very facile for tertiary alcohols, leading to the isopropenyl-benzyl bromide cation (

210/212).

Loss of Bromine: Heterolytic cleavage of the C-Br bond yields the benzyl cation species (

149).

Fragmentation Pathway Diagram
Molecular Ion (M+)

m/z 228 / 230
(1:1 Ratio)

[M - CH3]+
m/z 213 / 215

- CH3• (15)

[M - H2O]+
m/z 210 / 212

(Isopropenyl Species)

- H2O (18)

[M - Br]+
m/z 149

(Benzyl Cation)

- Br• (79/81)

Tropylium Ion Derivative
m/z ~131 / 119

Rearrangement - H2O

Click to download full resolution via product page

Figure 1: Proposed EI-MS fragmentation pathway highlighting the competition between

dehydration and dealogenation.

Experimental Protocol: General Acquisition

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3236142/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-2-3-bromomethyl-phenyl-propan-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3236142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure data integrity during in-house validation, follow these standard operating procedures.

Sample Preparation (NMR)
Solvent Selection: Use

(99.8% D) containing 0.03% TMS as an internal standard.

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,

succinimide residues from synthesis).

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to prevent

shimming errors.

Handling Precautions
Lachrymator: Benzylic bromides are potent eye irritants. Handle only in a fume hood.

Stability: The compound is prone to hydrolysis (to the diol) and polymerization upon

prolonged exposure to moisture or silica gel. Store at 0-8°C under argon.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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